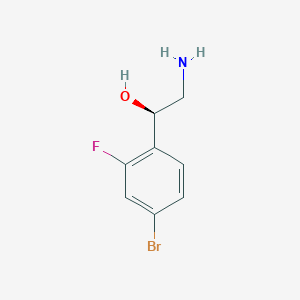
1H-Isoindole-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3-diamine is a heterocyclic compound characterized by a fused ring structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Isoindole-1,3-diamine can be synthesized through several methods. One common approach involves the condensation of phthalic anhydride with primary amines . Another method includes the reaction of substituted tetraynes with imidazole derivatives, followed by intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1H-Isoindole-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen and metal hydrides are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Isoindole-1,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Substituted isoindole derivatives.
Scientific Research Applications
1H-Isoindole-1,3-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as cyclooxygenases, by binding to their active sites . This interaction can lead to the modulation of various biological processes, including inflammation and cell proliferation .
Comparison with Similar Compounds
1H-Isoindole-1,3-diamine can be compared with other similar compounds, such as:
Phthalimide: Known for its use in medicinal chemistry and as a precursor in organic synthesis.
Isoindoline-1,3-dione: Similar in structure but with different functional groups and reactivity.
N-Substituted isoindole derivatives: These compounds have varied biological activities and applications.
Uniqueness: this compound is unique due to its specific ring structure and the presence of two amine groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
53175-37-4 |
|---|---|
Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
1H-isoindole-1,3-diamine |
InChI |
InChI=1S/C8H9N3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7H,9H2,(H2,10,11) |
InChI Key |
UBGDVMQNTLSHPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(N=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylicacid](/img/structure/B15240209.png)




![3-{[Benzyl(2-ethoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B15240224.png)
![5-Bromo-1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15240231.png)
![5-Amino-4-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B15240233.png)

![Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate](/img/structure/B15240249.png)


![7-(Ethoxymethylidene)spiro[4.5]decan-8-one](/img/structure/B15240271.png)

